molecular formula C6H5ClFNO B2519100 4-Amino-2-chloro-6-fluorophenol CAS No. 62918-76-7

4-Amino-2-chloro-6-fluorophenol

Cat. No.: B2519100
CAS No.: 62918-76-7
M. Wt: 161.56
InChI Key: KEODCIJNJZOHFD-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a substituted phenol, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-fluorophenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. Another method includes the direct amination of 2-chloro-6-fluorophenol using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, anilines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorophenol
  • 4-Amino-2-fluorophenol
  • 2-Chloro-6-fluorophenol

Comparison

4-Amino-2-chloro-6-fluorophenol is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that can be advantageous in specific applications, such as enhanced stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

4-amino-2-chloro-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODCIJNJZOHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared from 2-chloro-6-fluoro-4-nitrophenol (1.3 g, 6.79 mmol) in the manner described for 4-amino-3-fluorophenol, affording 0.34 g (40%) of 4-amino-2-chloro-6-fluorophenol. 1H-NMR (DMSO-d6) δ 4.99 (s, 2H), 6.29-6.36 (m, 2H), 8.85 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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